molecular formula C9H10N2 B2610803 5,6,7,8-Tetrahydroindolizine-1-carbonitrile CAS No. 67421-69-6

5,6,7,8-Tetrahydroindolizine-1-carbonitrile

Cat. No. B2610803
CAS RN: 67421-69-6
M. Wt: 146.193
InChI Key: CUTDHMHDGHQIED-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Functionalized Tetrahydroindolizines Synthesis : A general approach to synthesize functionalized 5,6,7,8-tetrahydroindolizines (THIs) using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations is described. This method is both pharmaceutically relevant and environmentally friendly, utilizing an earth-abundant metal catalyst and a greener solvent (Cavitt & France, 2016).
  • Synthesis of Fused Pyrroles and Bipyrroles : Tetrahydroindolizines are synthesized as intermediates in creating various heterocyclic structures containing the pyrrole moiety. These include the synthesis of dihydro-pyrrolizines and pyrrolo[1,2-a]azepines, demonstrating high-yield access to pyrrole-containing heterocycles (Nebe, Kucukdisli, & Opatz, 2016).

Catalysis and Reactions

  • Catalytic One-Pot Synthesis : Catalytic methods for synthesizing 1-substituted 5,6,7,8-tetrahydroindolizine derivatives are developed using α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine (Biletzki & Imhof, 2012).
  • Rhodium-Catalyzed Hydroformylation : A rhodium-catalyzed hydroformylation of 3-acetyl-1-allylpyrrole leads to the formation of 5,6,7,8-tetrahydroindolizines. This process involves a domino hydroformylation/cyclization on the α-pyrrole positions (Rocchiccioli, Settambolo, & Lazzaroni, 2005).

Biological Applications

  • Synthesis and Antimicrobial Evaluation : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, synthesized from 5,6,7,8-tetrahydroindolizines, have been evaluated for their antibacterial and antifungal activities (Elgemeie et al., 2017).

Pharmaceutical Applications

  • Preparation of Novel Indolizinone-Based Compounds : The 1,3-dipolar cycloaddition chemistry is used to prepare indolizinone-based compounds, which could be utilized for developing pharmaceuticals (Mmutlane, Harris, & Padwa, 2005).

Safety and Hazards

The specific safety and hazard information for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile is not provided in the sources I found .

properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDHMHDGHQIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC(=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroindolizine-1-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of sodium-1-formyl-piperidine-2-carboxylate (2.0 g) (Reference Example 7) in dichloromethane (50 mL) at ambient temperature under nitrogen was added para-toluenesulfonyl chloride (2.31 g). After stirring for 10 minutes the mixture was treated dropwise with acrylonitrile (0.88 mL) and triethylamine (1.5 mL) and stirring was continued for a further 1 hour when a second portion of triethylamine (1.0 mL) was added. The reaction mixture was stirred for 18 hours and the dichloromethane removed in vacuo. The residue was taken up in water (50 mL) and extracted with ethyl acetate (200 mL). The combined organic extracts were evaporated in vacuo and the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to give the title compound (1.38 g) as an orange oil, MS: 147 (MH+). 1H NMR(CDCl3): δ 6.48 (1H, d, J=3.1 Hz); 6.36 (1H, d, J=3.1 Hz); 3.91 (2H, t, J=6.0 Hz); 2.89 (2H, t, J=6.0 Hz); 1.98 (2H, m); 1.88 (2H, m).
Name
sodium 1-formyl-piperidine-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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